rel-(1R,2S)-2-Methylcyclopentan-1-amine
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Overview
Description
rel-(1R,2S)-2-Methylcyclopentan-1-amine: is a chiral amine compound characterized by its unique cyclopentane ring structure with a methyl group and an amine group attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-Methylcyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the methyl and amine groups at the desired positions.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the rel-(1R,2S) enantiomer. Common methods include chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S)-2-Methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rel-(1R,2S)-2-Methylcyclopentan-1-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand the behavior of chiral amines in biological systems.
Industrial Applications: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-Methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
rel-(1R,2S)-2-Methylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
rel-(1R,2S)-2-Methylcyclopentan-1-carboxylic acid: A compound with a carboxylic acid group at the same position.
Uniqueness
rel-(1R,2S)-2-Methylcyclopentan-1-amine is unique due to its specific chiral configuration and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZADCGUWTCH-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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